N-(4-methylphenyl)-3,5-dinitro-2-[(2-phenylethyl)amino]benzamide
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Overview
Description
N-(4-methylphenyl)-3,5-dinitro-2-[(2-phenylethyl)amino]benzamide is a complex organic compound with a unique structure that includes a benzamide core substituted with nitro groups and a phenylethylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-3,5-dinitro-2-[(2-phenylethyl)amino]benzamide typically involves the condensation of a substituted benzoic acid with an amine. One common method involves the use of diatomite earth@IL/ZrCl4 as a catalyst under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives often involves the direct condensation of carboxylic acids and amines at high temperatures. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-3,5-dinitro-2-[(2-phenylethyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions .
Major Products
The major products formed from these reactions include various amine derivatives, substituted aromatic compounds, and reduced forms of the original compound .
Scientific Research Applications
N-(4-methylphenyl)-3,5-dinitro-2-[(2-phenylethyl)amino]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-3,5-dinitro-2-[(2-phenylethyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-nitrophenyl)benzamide
- N-(4-bromophenyl)benzamide
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
Uniqueness
N-(4-methylphenyl)-3,5-dinitro-2-[(2-phenylethyl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications .
Properties
Molecular Formula |
C22H20N4O5 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-3,5-dinitro-2-(2-phenylethylamino)benzamide |
InChI |
InChI=1S/C22H20N4O5/c1-15-7-9-17(10-8-15)24-22(27)19-13-18(25(28)29)14-20(26(30)31)21(19)23-12-11-16-5-3-2-4-6-16/h2-10,13-14,23H,11-12H2,1H3,(H,24,27) |
InChI Key |
MLPFVXAJLKMIJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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